Luteone

描述

准备方法

化学反应分析

Luteone 会发生各种化学反应,包括:

氧化: this compound 可以被氧化成不同的产物,具体取决于所使用的氧化剂。

还原: 还原反应可以将 this compound 转换为相应的醇类。

科学研究应用

Agricultural Applications

Antifungal Properties:

Luteone exhibits significant antifungal activity, making it a candidate for use in agricultural pest control. Research indicates that it can act as a pre-infectional resistance factor against fungal pathogens. This property suggests its potential as a natural pesticide or fungicide, reducing reliance on synthetic chemicals in crop protection .

Biopesticide Development:

Due to its antifungal properties, this compound could be developed into biopesticides. Biopesticides derived from natural products are increasingly favored for their environmental safety and effectiveness against pests without harming beneficial organisms .

Pharmaceutical Applications

Potential Health Benefits:

this compound has been studied for its health-promoting properties. It may possess antioxidant and anti-inflammatory effects, which are beneficial for human health. The presence of flavonoids like this compound in the diet is associated with various health benefits, including reduced risk of chronic diseases .

Research on Mechanisms:

Studies have shown that this compound may influence cellular pathways related to inflammation and oxidative stress. This opens avenues for further research into its therapeutic potential against diseases such as cancer and cardiovascular disorders .

Food Science Applications

Biomarker for Food Consumption:

this compound has been identified as a potential biomarker for the consumption of specific foods such as beans and pulses. Its presence in these foods can be used to assess dietary intake and nutritional studies .

Flavor and Nutritional Enhancement:

As a component of various legumes, this compound contributes to the flavor profile and nutritional value of these foods. Its antioxidant properties may enhance the overall health benefits of legume consumption .

Case Study 1: Antifungal Activity

A study conducted on the antifungal efficacy of this compound demonstrated its ability to inhibit the growth of several fungal species commonly affecting crops. The results indicated that this compound could serve as an effective natural fungicide with minimal toxicity to non-target organisms.

Case Study 2: Nutritional Assessment

In a dietary study involving participants consuming high amounts of legumes, this compound levels were measured as an indicator of dietary compliance. The findings suggested that this compound could reliably reflect legume consumption patterns, supporting its use in nutritional epidemiology.

作用机制

Luteone 通过不同的分子靶点和途径发挥其作用:

抗氧化活性: This compound 与活性氧物种反应,生成具有生物活性的降解产物.

抗炎活性: 它抑制促炎细胞因子和酶的产生。

抗肿瘤活性: This compound 诱导癌细胞凋亡并抑制其增殖.

相似化合物的比较

Luteone 与其他异黄酮类似,如染料木黄酮、2'-羟基染料木黄酮和槐黄酮 . 它由于其独特的化学结构和在 6 位存在一个异戊烯基而独一无二 . 这种结构上的独特性使其具有独特的药理活性,使其成为各种应用的有价值的化合物。

类似的化合物包括:

- 染料木黄酮

- 2'-羟基染料木黄酮

- 槐黄酮

- 2,3-脱氢kievitone

- Parvisoflavones A 和 B

- 羽扇豆异黄酮 A 和 B .

生物活性

Luteone, a prenylated isoflavone, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Overview of this compound

This compound is primarily derived from various plant sources and belongs to the class of compounds known as prenylated flavonoids. These compounds are characterized by the presence of one or more prenyl groups, which enhance their biological activity and bioavailability. This compound has been studied for its anti-inflammatory, anti-cancer, and antifungal properties, making it a compound of interest in pharmacological research.

Antifungal Properties

This compound exhibits significant antifungal activity. Research indicates that this compound can inhibit the growth of various fungal species, making it a potential candidate for developing natural fungicides. A study highlighted its efficacy against Candida albicans, demonstrating its potential in treating fungal infections .

Anti-inflammatory Effects

In addition to its antifungal properties, this compound has shown anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This activity suggests its potential use in managing inflammatory diseases .

Anticancer Activity

This compound has also been investigated for its anticancer properties. It induces apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. Studies have reported that this compound can inhibit tumor growth in vivo, particularly in breast and prostate cancer models .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound inhibits key enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : It affects various signaling pathways, including NF-kB and MAPK pathways, which are crucial in inflammation and cancer .

- Antioxidant Activity : this compound exhibits antioxidant properties that protect cells from oxidative stress, contributing to its anti-inflammatory and anticancer effects.

Case Studies

Several case studies have demonstrated the effectiveness of this compound:

- Antifungal Efficacy : A study evaluated the antifungal activity of this compound against Candida albicans and found that it significantly reduced fungal load in vitro and in vivo models.

- Anti-inflammatory Effects : In a clinical trial involving patients with rheumatoid arthritis, this compound supplementation led to reduced levels of inflammatory markers and improved clinical outcomes.

- Cancer Treatment : A preclinical study on breast cancer cells showed that this compound treatment resulted in a significant decrease in cell viability and induction of apoptosis compared to untreated controls.

Table 1: Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antifungal | Inhibition of fungal growth | |

| Anti-inflammatory | COX-2 inhibition | |

| Anticancer | Induction of apoptosis |

Table 2: Case Study Outcomes

| Case Study | Condition | Outcome |

|---|---|---|

| Antifungal Study | Candida albicans | Significant reduction in fungal load |

| Inflammation Trial | Rheumatoid arthritis | Decreased inflammatory markers |

| Cancer Research | Breast cancer | Reduced cell viability; apoptosis induced |

属性

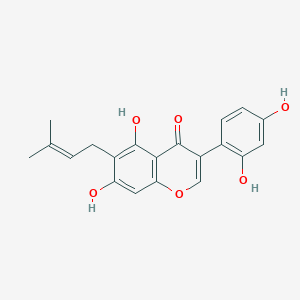

IUPAC Name |

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-5-13-16(23)8-17-18(19(13)24)20(25)14(9-26-17)12-6-4-11(21)7-15(12)22/h3-4,6-9,21-24H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPVAPMCVABQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194574 | |

| Record name | Luteone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Luteone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41743-56-0 | |

| Record name | 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41743-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luteone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUTEONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU3E0232IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Luteone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 - 227 °C | |

| Record name | Luteone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Luteone and where is it found?

A1: this compound, chemically known as 5,7,2′,4′-tetrahydroxy-6-(3,3-dimethylallyl)isoflavone, is a prenylated isoflavone primarily found in plants of the genus Lupinus (lupins). [, ] It was first isolated from the immature fruits of yellow lupin (Lupinus luteus). []

Q2: Does this compound possess any biological activities?

A2: Yes, this compound has demonstrated antifungal activity. [] Studies have shown its potential as a pre-infectional antifungal agent in lupin species. [] It's also suggested to play a role in the plant's defense mechanisms against fungal pathogens. [, , ]

Q3: How does the structure of this compound contribute to its antifungal activity?

A3: While the exact mechanism of action is still under investigation, the presence of the prenyl group at the C-6 position of the isoflavone skeleton is thought to be crucial for its antifungal activity. [, ] Modifications to this prenyl group can significantly impact its activity. [, , , ]

Q4: Can this compound be metabolized by fungi?

A4: Interestingly, fungi like Aspergillus flavus and Botrytis cinerea can metabolize this compound into various derivatives. [, , , ] This metabolic transformation often leads to a decrease in antifungal activity. [, ]

Q5: What are the major metabolites of this compound produced by fungi?

A5: Fungi typically modify the prenyl side chain of this compound. Some identified metabolites include dihydrofurano-isoflavones, isoflavones with oxygenated terminal methyl groups, and dihydropyrano-isoflavones. [, , , ]

Q6: How do the metabolites of this compound compare in terms of antifungal activity?

A6: The metabolites generally exhibit lower antifungal activity compared to this compound. For instance, 2″,3″-dihydro-3″-hydroxythis compound (AF-1) and a dihydrofuranoisoflavone (BG-1), both metabolites of this compound, showed significantly reduced toxicity against Cladosporium herbarum compared to the parent compound. []

Q7: Have any studies explored the stereochemistry of this compound and its metabolites?

A7: Yes, circular dichroism (CD) spectroscopy has been employed to investigate the stereochemistry of dihydrofurano-isoflavones derived from this compound. [] This technique helped determine the absolute configuration of specific chiral centers within these molecules. []

Q8: What is the role of this compound in lupin plants, besides its antifungal activity?

A9: this compound, along with other isoflavonoids, may be involved in regulating plant growth and development. [] For example, this compound displays a specific distribution pattern within lupin hypocotyls, suggesting a potential role in controlling cell wall peroxidase activity, which is crucial for lignification. []

Q9: How is the production of this compound and other isoflavonoids influenced by external factors?

A10: Studies show that the production of this compound and related compounds can be triggered by environmental stressors. [] For instance, treating lupin plants with fungal elicitors or copper chloride significantly increased the accumulation and secretion of this compound and other isoflavonoid aglycones. []

Q10: What analytical techniques are commonly employed to study this compound and its derivatives?

A10: Various techniques are used to isolate, characterize, and quantify this compound and its metabolites. These include:

- Chromatographic methods: Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS/MS) are frequently used for separation and identification. [, , , , ]

- Spectroscopic techniques: Nuclear magnetic resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and NOE experiments, are crucial for elucidating the structure and stereochemistry. [, , , ] Additionally, CD spectroscopy provides valuable insights into the three-dimensional structure of these compounds. []

Q11: Has the chemical synthesis of this compound and related compounds been achieved?

A12: Yes, several synthetic routes for this compound and its derivatives have been developed. [, , ] These synthetic approaches typically involve palladium-catalyzed coupling reactions and provide efficient methods for obtaining these compounds. [, , ]

Q12: What are the potential applications of this compound beyond its natural role?

A13: Due to its antifungal properties, this compound has potential applications in agriculture as a natural fungicide. [, ] Its potential interaction with ERα also warrants further investigation for possible therapeutic applications related to cardiovascular health. []

Q13: Are there any known safety concerns regarding this compound?

A14: While this compound is a natural compound, detailed toxicity studies are limited. [] Further research is needed to comprehensively assess its safety profile for various applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。